2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Overview
Description
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO3. It is a solid substance that appears as a colorless to pale yellow solid and has a distinct odor. This compound is known for its solubility in organic solvents such as ethanol, acetone, and ether .
Mechanism of Action
Mode of Action
It’s known that similar compounds can react with nucleophiles like nitrogen and oxygen . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds of similar structure have been known to participate in electrophilic substitution reactions, forming sigma-bonds with benzene rings and generating positively charged intermediates .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (21465 g/mol), melting point, boiling point, and density can influence its bioavailability .
Result of Action
Similar compounds have been found to contribute to the flavor profile of wine aged in wood barrels and smoked meats, suggesting a potential impact on sensory perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. For instance, the compound’s volatility suggests that it can be released into the environment under certain conditions, such as during combustion . Additionally, its water solubility can affect its distribution in the environment and its interaction with biological systems .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products. It may also inhibit or activate enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities and specific reaction mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. It may also interact with DNA or RNA, affecting gene expression. The binding interactions and subsequent biochemical changes are crucial for understanding the compound’s effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular function. For example, the compound may be metabolized into active or inactive forms, affecting its overall biochemical activity. The interactions with metabolic enzymes and the resulting changes in metabolite levels are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution and localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular function .
Preparation Methods
The synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can be achieved through the reaction of 4-hydroxy-3-methoxybenzyl alcohol with chloroacetic anhydride . The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methoxybenzaldehyde: This compound has a similar aromatic structure but lacks the chloro and propanone groups.
2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar but has a shorter carbon chain and lacks the methoxy group.
2-Chloro-1-(4-methoxyphenyl)propan-1-one: This compound is similar but lacks the hydroxy group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGCVNHRLABSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735160 | |
Record name | 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68505-86-2 | |
Record name | 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68505-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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